

Synthesis and Characterization of 1,4-Oxazepane Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

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This technical guide provides a comprehensive overview of the synthesis and characterization of **1,4-Oxazepane hydrochloride**, a seven-membered heterocyclic compound of interest to researchers and professionals in drug development. The document details a plausible synthetic route, experimental protocols, and key characterization data.

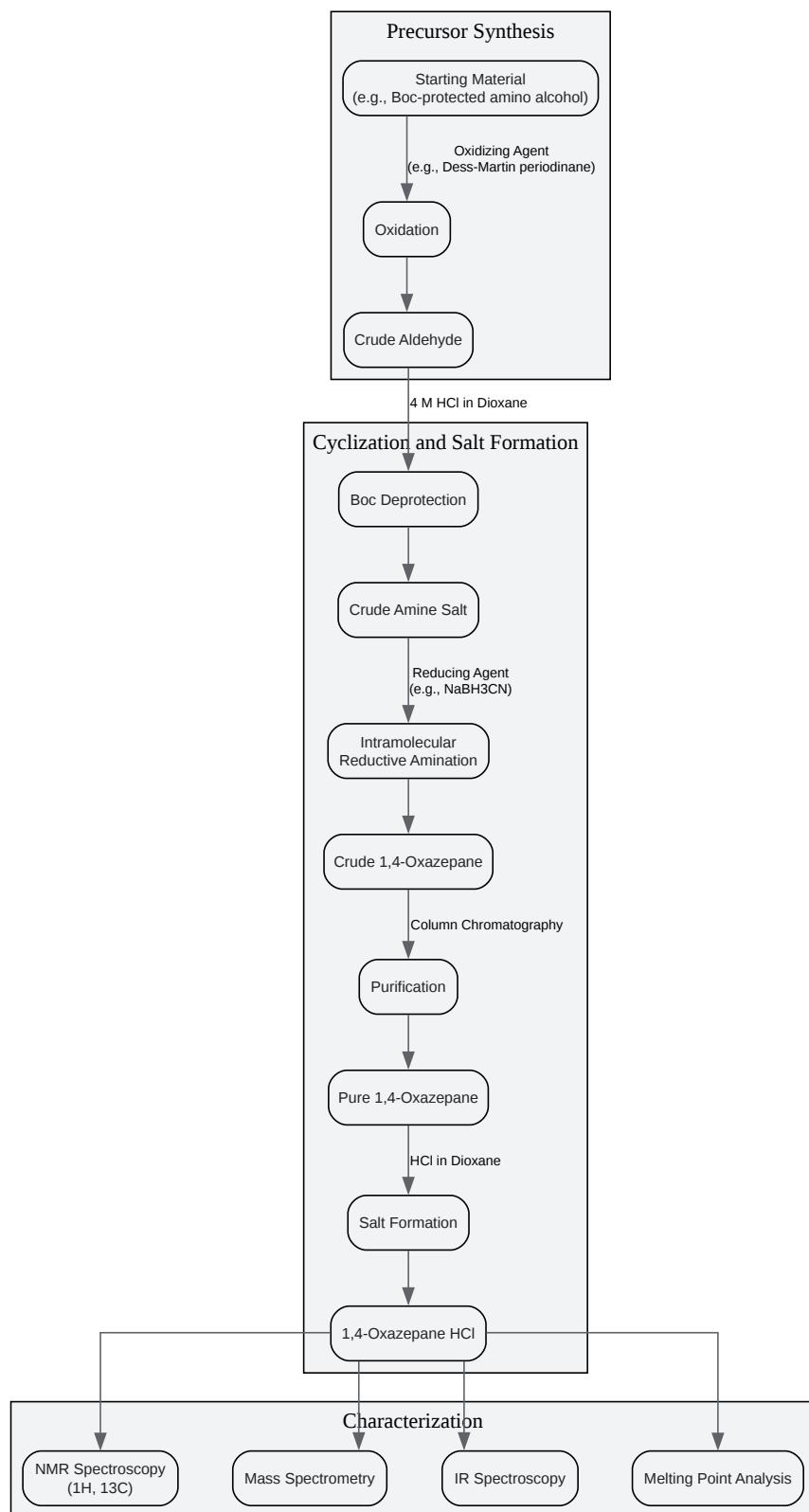
Introduction

1,4-Oxazepane, also known as homomorpholine, is a saturated seven-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. This scaffold is found in various compounds with biological activity and is considered a valuable building block in medicinal chemistry.^{[1][2]} The hydrochloride salt of 1,4-oxazepane enhances its aqueous solubility and stability, making it suitable for various research and development applications.^[3] ^[4] This guide outlines a synthetic pathway involving the formation of the 1,4-oxazepane ring via intramolecular reductive amination, followed by conversion to its hydrochloride salt.

Synthesis of 1,4-Oxazepane Hydrochloride

The synthesis of **1,4-oxazepane hydrochloride** can be achieved through a multi-step process. A common strategy involves the preparation of a suitable precursor followed by an intramolecular cyclization to form the seven-membered ring. One such approach is the intramolecular reductive amination of an amino-aldehyde, which can be prepared from readily available starting materials.

A potential synthetic workflow is illustrated below:

[Click to download full resolution via product page](#)**Synthetic workflow for 1,4-Oxazepane hydrochloride.**

Experimental Protocols

The following protocols are based on general procedures for reactions of this type and may require optimization.[\[5\]](#)[\[6\]](#)

Protocol 1: Synthesis of the 1,4-Oxazepane Precursor (Crude Amine Salt)

- Oxidation of Boc-protected amino alcohol: To a solution of the N-Boc protected amino alcohol precursor in a suitable solvent like dichloromethane (DCM), an oxidizing agent such as Dess-Martin periodinane is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde.[\[6\]](#)
- Boc Deprotection: The crude aldehyde is dissolved in a 4 M solution of HCl in dioxane and stirred at room temperature for approximately one hour. The solvent is then removed under reduced pressure to yield the crude amine salt of the aldehyde precursor.[\[6\]](#)

Protocol 2: Intramolecular Reductive Amination and Salt Formation

- Cyclization: The crude amine salt is dissolved in a suitable solvent such as methanol, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is added.[\[6\]](#) The reaction is stirred at room temperature, typically for 12-24 hours, until the formation of the 1,4-oxazepane ring is complete (monitored by LC-MS).
- Work-up and Purification: The solvent is removed in vacuo, and the residue is taken up in water and basified (e.g., with sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude 1,4-oxazepane free base.[\[5\]](#) The crude product is then purified by silica gel column chromatography.
- Hydrochloride Salt Formation: The purified 1,4-oxazepane is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane) is added dropwise with stirring. The resulting precipitate of **1,4-Oxazepane hydrochloride** is collected by filtration, washed with a non-polar solvent, and dried under vacuum.[\[3\]](#)

Characterization of 1,4-Oxazepane Hydrochloride

The structure and purity of the synthesized **1,4-Oxazepane hydrochloride** should be confirmed by various analytical techniques.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ ClNO	[7]
Molecular Weight	137.61 g/mol	[7]
Appearance	White to off-white solid	(Typical)
Melting Point	174-175 °C	[8]

Spectroscopic Data

While a complete set of experimental spectra for **1,4-Oxazepane hydrochloride** is not readily available in the surveyed literature, the following table summarizes expected and reported data for the parent compound and its derivatives. Researchers should perform their own analyses to confirm the identity of their synthesized compound.

Technique	Data	Reference
¹ H NMR	Expected signals for the methylene protons of the oxazepane ring.	[9][10]
¹³ C NMR	Expected signals for the carbon atoms of the oxazepane ring.	[10][11]
Mass Spec.	Exact Mass: 137.0607417 Da (for the salt)	[7]
Monoisotopic Mass: 101.084063974 Da (for the free base)		[12]
IR Spectroscopy	Characteristic peaks for N-H stretching (as ammonium salt), C-H stretching, and C-O-C stretching.	[12]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **1,4-Oxazepane hydrochloride**. The outlined synthetic route, based on intramolecular reductive amination, offers a viable pathway for obtaining this valuable heterocyclic building block. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and starting materials.

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